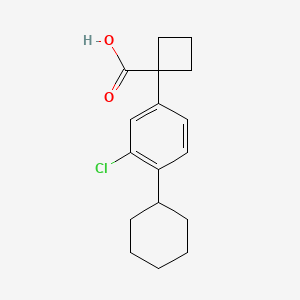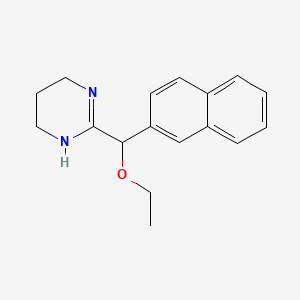
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is a complex organic compound that features a naphthalene ring system attached to a tetrahydropyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with ethyl bromide to form 2-ethoxynaphthalene . This intermediate is then subjected to further reactions to introduce the tetrahydropyrimidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
化学反応の分析
Types of Reactions
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The naphthalene ring system can intercalate with DNA, potentially disrupting cellular processes. The tetrahydropyrimidine core may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Naphthol: A simpler compound with a hydroxyl group on the naphthalene ring.
2-Ethoxynaphthalene: Similar structure but lacks the tetrahydropyrimidine moiety.
Naphthalene: The parent compound with a simpler structure.
Uniqueness
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is unique due to the combination of the naphthalene ring and the tetrahydropyrimidine core. This structural complexity provides it with distinct chemical and biological properties that are not observed in simpler naphthalene derivatives .
特性
CAS番号 |
33235-98-2 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
2-[ethoxy(naphthalen-2-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H20N2O/c1-2-20-16(17-18-10-5-11-19-17)15-9-8-13-6-3-4-7-14(13)12-15/h3-4,6-9,12,16H,2,5,10-11H2,1H3,(H,18,19) |
InChIキー |
NPEMRQIJQJNSKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC2=CC=CC=C2C=C1)C3=NCCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


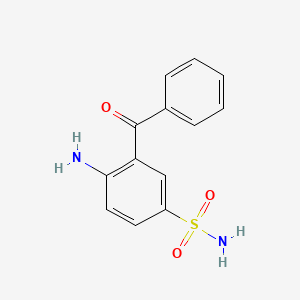

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
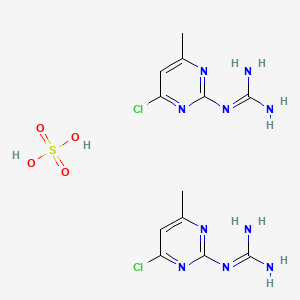
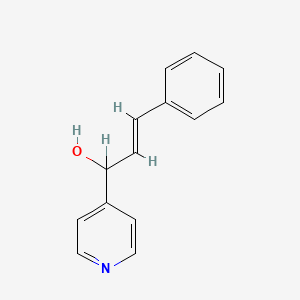
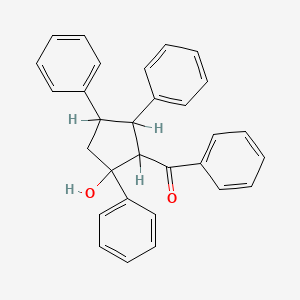
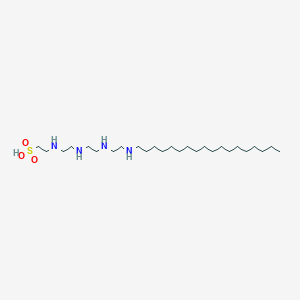


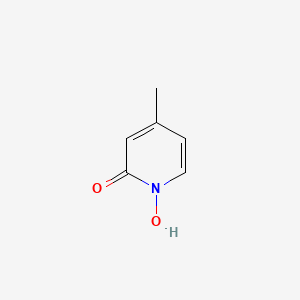

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
